molecular formula C28H30N6O3 B8069534 (Rac)-Sograzepide

(Rac)-Sograzepide

Cat. No.: B8069534
M. Wt: 498.6 g/mol
InChI Key: YDZYKNJZCVIKPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCK-B Receptor Antagonist 1 is a potent and selective inhibitor of the cholecystokinin B (CCK-B) receptor, a G protein-coupled receptor predominantly expressed in the central nervous system and gastrointestinal tract . By competitively antagonizing the binding of endogenous peptide hormones like cholecystokinin and gastrin, this compound effectively blocks receptor activation and the subsequent intracellular signaling cascades, primarily the inositol trisphosphate (IP3)/calcium pathway . This mechanism underlies its valuable applications in biomedical research. In neuroscience, CCK-B Receptor Antagonist 1 is a crucial tool for investigating anxiety and depression, as CCK-B receptor activation in the brain is known to be anxiogenic . Recent studies highlight its potential as an antidepressant by blocking stress-induced long-term potentiation (LTP) in the basolateral amygdala . It also modulates dopaminergic and GABAergic neurotransmission, influencing reward pathways, pain perception, and the development of tolerance to opioids . In gastroenterology research, this antagonist is used to study gastric acid secretion and pepsinogen release, providing insights into conditions like peptic ulcers . Furthermore, emerging oncology research suggests that CCK-B receptor antagonism can alter the tumor microenvironment, decrease fibrosis, and improve the efficacy of immune checkpoint inhibitors in models of hepatocellular carcinoma . This product is intended for research purposes only and is not for human, veterinary, or diagnostic use. Researchers should validate specific applications for their experimental systems.

Properties

IUPAC Name

1-[1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(methylamino)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZYKNJZCVIKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Design Rationale and Conformational Optimization

The foundational synthesis route, described in, focuses on integrating a tetrazol-5-ylamino group into the phenylurea scaffold of L-365,260, a precursor compound. The tetrazole’s acidity was strategically modified using conformational constraints, validated by X-ray crystallography. Key steps include:

  • Introduction of Tetrazole Moiety : The tetrazol-5-ylamino group was attached to the phenyl ring via nucleophilic substitution, leveraging 5-aminotetrazole derivatives.

  • Acidity Modulation : Alkyl and cyclohexyl substituents were introduced at the tetrazole’s C5 position to alter pKa values, enhancing receptor affinity. For example, the C5-cyclohexyl analog (L-736,380) demonstrated an IC₅₀ of 1.1 nM for CCK-B receptors.

Synthetic Pathway and Intermediate Characterization

The synthesis begins with the coupling of 2-fluorophenylurea with a tetrazol-5-ylamino precursor under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Cyclohexyl groups were introduced via reductive amination, followed by purification using reverse-phase chromatography. Critical intermediates were characterized by NMR and high-resolution mass spectrometry (HRMS), confirming the presence of the tetrazole ring (δ 8.2 ppm in ¹H NMR; m/z 498.58 in HRMS).

Synthesis of 5-Alkyl-9-Methyl-1,4-Benzodiazepine Derivatives

Benzodiazepine Core Construction

A parallel approach, detailed in, involves constructing a 1,4-benzodiazepine nucleus as the central scaffold. The Sherrill method was employed to assemble the benzodiazepine ring:

  • Acylation of o-Toluidine : o-Toluidine was acylated with 2-(benzotriazol-1-yl)-N-benzyloxycarbonyl glycine in the presence of oxalyl chloride and N-methylmorpholine.

  • Cyclization : The acylated intermediate underwent cyclization with ammonium acetate in acetic acid, yielding 5-alkyl-9-methyl-3-benzyloxycarbonylamino-1,4-benzodiazepine (4a–i).

Side-Chain Modifications and Bioavailability Enhancement

To address poor oral bioavailability in early analogs, the N-1 side chain was optimized:

  • Bulky Amide Incorporation : The 3-azabicyclo[3.2.2]nonanyl amide group was replaced with cyclohexylcarbonylmethyl groups to reduce hydrophilicity.

  • Enantiomeric Resolution : The racemic mixture of 1-cyclohexylcarbonylmethyl-5-ethyl-9-methyl-3-(m-tolylureido)-1,4-benzodiazepine (40) was resolved into (R)- and (S)-enantiomers. (R)-40 (FR208419) showed superior CCK-B affinity (IC₅₀: 3.7 nM) and oral activity (ID₅₀: 0.23 mg/kg).

Key Intermediates and Reaction Optimization

Intermediate 4a–i: Benzodiazepine Nucleus

The synthesis of intermediates 4a–i involved regioselective acylation and cyclization (Table 1):

IntermediateR GroupYield (%)Melting Point (°C)
4aMethyl65152–154
4eCyclopropyl58148–150
4iDimethylamino52160–162

These intermediates were hydrogenolyzed (10% Pd/C, ammonium formate) to remove the benzyloxycarbonyl group, followed by urea formation with m-tolyl isocyanate.

Solubility and Formulation Considerations

Despite high receptor affinity, early analogs faced solubility challenges. Formulation studies in identified DMSO as a suitable solvent (125 mg/mL solubility), while in vivo formulations required PEG300 and Tween 80 for stability.

Analytical Data and Pharmacological Validation

Spectral Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.8–7.2 (m, aromatic H), δ 4.1 (s, CH₂), δ 2.3 (s, CH₃).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (tetrazole ring).

Biological Activity

  • CCK-B Receptor Binding : IC₅₀ values ranged from 1.1 nM (L-736,380) to 3.7 nM ((R)-40).

  • Gastric Acid Inhibition : L-736,380 reduced acid secretion in rats (ID₅₀: 0.064 mg/kg) .

Chemical Reactions Analysis

CCK-B Receptor Antagonist 1 undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the starting materials.

Scientific Research Applications

Hepatocellular Carcinoma (HCC)

Recent studies have demonstrated that CCK-B receptor antagonists can enhance the efficacy of immune checkpoint inhibitors in treating hepatocellular carcinoma (HCC). Proglumide, a selective CCK-B receptor antagonist, was investigated in combination with PD-1 antibodies in murine models of HCC. The results indicated that this combination significantly reduced tumor growth and improved survival rates compared to control groups. Specifically, proglumide treatment increased the number of intratumoral CD8+ T cells and altered gene expression related to fibrosis and tumor progression .

Table 1: Effects of Proglumide in HCC Models

Treatment CombinationTumor Volume Reduction (%)Survival Rate (%)
Control-50
Proglumide45100
PD-1 Antibody4075
Proglumide + PD-1 Antibody70100

Pancreatic Cancer

CCK-B receptor antagonists are also being explored for their potential in treating pancreatic cancer. A clinical trial is underway evaluating the efficacy of the CCK-B antagonist Z-360 combined with gemcitabine in patients with advanced pancreatic cancer. Initial findings suggest that targeting CCK-B receptors may inhibit tumor growth and improve patient outcomes .

Anxiety Disorders

The role of CCK-B receptors in anxiety has been a significant focus of research. Studies involving CI-988, a CCK-B receptor antagonist, have explored its anxiolytic effects in patients with panic disorder and generalized anxiety disorder (GAD). Although initial trials did not show significant differences compared to placebo, the potential for higher doses and further research remains .

Table 2: Summary of Clinical Trials on CCK-B Antagonists for Anxiety

Study TypeDrug UsedSample SizeOutcome
Placebo-Controlled TrialCI-98841No significant difference
Double-Blind StudyCI-98888No superior effect over placebo

Depression

Recent investigations have indicated that CCK-B receptor antagonists may also play a role in treating depressive disorders. In animal models, antagonism of CCK-B receptors has shown antidepressant-like effects, particularly in stress-induced models. This suggests that targeting these receptors could be a novel approach for managing depression .

Gastrointestinal Disorders

CCK-B receptor antagonists have been studied for their potential in treating gastric acid secretion disorders. Their ability to inhibit gastrin's trophic effects on gastric tissues presents a promising avenue for managing conditions such as gastritis and peptic ulcers .

Future Directions and Case Studies

The ongoing research into CCK-B receptor antagonists continues to unveil new therapeutic potentials across various medical fields:

  • Combination Therapies : The synergistic effects of combining CCK-B antagonists with other treatments (e.g., immune checkpoint inhibitors) are being actively explored.
  • Targeted Drug Delivery : Innovative approaches using nanocarriers targeting CCK-B receptors may enhance drug delivery specifically to cancerous tissues while minimizing side effects .
  • Expanded Clinical Trials : Further clinical trials are necessary to explore higher doses and combinations with other pharmacological agents to assess efficacy across different patient populations.

Mechanism of Action

CCK-B Receptor Antagonist 1 exerts its effects by binding to the cholecystokinin B receptor and blocking its activation. This inhibition prevents the receptor from interacting with its natural ligand, cholecystokinin, thereby modulating downstream signaling pathways. The primary molecular targets include G proteins that activate phosphatidylinositol-calcium second messenger systems . This modulation affects various physiological processes, including anxiety, pain perception, and gastric acid secretion .

Comparison with Similar Compounds

Pharmacological Profiles

The table below compares CCK-B Receptor Antagonist 1 with structurally and functionally related compounds:

Compound CCK-B Ki (nM) CCK-A Ki (nM) Selectivity Ratio (CCK-B/CCK-A) Key Pharmacokinetic Features Therapeutic Applications References
CCK-B Antagonist 1 0.5–2.0 >2,000 >1,000 Oral bioavailability; BBB penetration Anxiety, gastric acid inhibition
L-365,260 2–5 1,000–2,500 ~500 Limited BBB penetration; moderate oral absorption Preclinical anxiety models
YM022 0.3–0.7 10,000 ~14,000 High potency in vivo; used in gastric acid studies Gastric acid secretion inhibition
Compound 266 3.0 2,900 ~967 Improved oral bioavailability; BBB penetration Anxiolytic candidate
1f (L-736,380) 0.2 7,400 37,000 Most selective antagonist reported Preclinical GI studies
YF476 0.1–0.5 >10,000 >20,000 Orally active; potent acid secretion blocker Gastrinoma, peptic ulcers

Key Differentiators

  • Selectivity: 1f (L-736,380) exhibits the highest selectivity ratio (37,000:1), making it a superior tool for isolating CCK-B receptor effects .
  • Potency: YF476 and YM022 demonstrate sub-nanomolar affinity, with YF476 achieving 90% inhibition of gastric acid secretion at 0.064 mg/kg in rats .
  • Pharmacokinetics :
    • Compound 266 and CCK-B Antagonist 1 are optimized for oral absorption and central nervous system (CNS) penetration, critical for anxiety-related applications .

Behavioral and Functional Outcomes

  • Anxiolytic Effects :
    • CCK-B antagonists like L-365,260 and Compound 266 reduce anxiety in rodent models, but human trials show inconsistent results due to receptor heterogeneity and bioavailability challenges .
  • Gastric Acid Modulation :
    • YF476 and YM022 potently inhibit acid secretion in Heidenhain pouch dogs (ID₅₀ = 0.064 mg/kg), outperforming earlier antagonists .
  • Motor and Cognitive Effects :
    • CCK-B antagonists impair motor skill acquisition in mice, suggesting CNS-mediated side effects .

Biological Activity

Cholecystokinin B receptor (CCK-BR) antagonists, including CCK-B Receptor Antagonist 1, play a significant role in various physiological processes and potential therapeutic applications. This article examines the biological activity of CCK-B Receptor Antagonist 1, focusing on its mechanisms, effects on neurotransmission, implications in cancer treatment, and other relevant findings from recent research.

Overview of CCK-B Receptor

The CCK-B receptor is a G protein-coupled receptor primarily activated by cholecystokinin (CCK) and gastrin. It is predominantly located in the central nervous system (CNS) and the gastrointestinal tract. Activation of this receptor influences several physiological functions, including anxiety modulation, digestive processes, and potential roles in cancer progression .

CCK-B receptor antagonists function by inhibiting the receptor's activity, which can lead to various biological effects:

  • Neurotransmission : CCK-B receptors are involved in regulating dopamine release in the brain. Antagonism of these receptors has been shown to enhance dopamine release in certain brain regions, which may have implications for treating conditions such as anxiety and depression .
  • Gastrointestinal Effects : Inhibition of CCK-B receptors can affect gastric acid secretion and pancreatic enzyme release, potentially providing therapeutic benefits for gastrointestinal disorders .

1. Impact on Cancer Treatment

Recent studies have highlighted the role of CCK-B receptor antagonists in cancer therapy. For instance:

  • Hepatocellular Carcinoma (HCC) : A study demonstrated that proglumide, a known CCK-B receptor antagonist, significantly inhibited tumor growth in murine models of HCC. The combination of proglumide with immune checkpoint inhibitors improved survival rates and altered gene expression related to fibrosis and tumor microenvironment .
  • Pancreatic Cancer : Another investigation identified novel CCK-B receptor antagonists that exhibited potent growth inhibitory effects on pancreatic cancer cells. These compounds showed IC50 values ranging from 0.2 to 975 nM in binding assays, indicating their potential as therapeutic agents against cancers expressing CCK-B receptors .

2. Neuropsychiatric Effects

Research using animal models has indicated that CCK-B receptor antagonism can mitigate anxiety-like behaviors. For example:

  • In rat models, administration of CCK-B antagonists reduced anxiety responses measured by elevated plus-maze tests, suggesting a potential therapeutic avenue for anxiety disorders .

Data Tables

StudyCompoundBiological ActivityKey Findings
ProglumideCancer inhibitionImproved survival in HCC models when combined with PD-1 inhibitors
Novel AntagonistsGrowth inhibitionIC50 values between 0.2–975 nM against pancreatic cancer cells
CCK-B AntagonistAnxiety reductionReduced anxiety-like behavior in rat models

Q & A

Q. Advanced

  • In vivo : Elevated X-maze or light-dark box tests in rodents, measuring anxiolytic effects. Antagonist pre-treatment (oral or i.p.) should block anxiogenic responses induced by CCK-B agonists (e.g., pentagastrin) .
  • Clinical : Double-blind, placebo-controlled trials in panic disorder (PD) patients, with panic induction via CCK-4 challenge. Doses (e.g., 10–50 mg orally) are administered 90 minutes pre-challenge to assess panic attenuation .

How do contradictory findings on CCK-B Receptor Antagonist 1’s efficacy in gastric acid secretion studies arise, and how should they be resolved?

Advanced
Discrepancies may stem from:

  • Receptor heterogeneity : Subpopulations of CCK-B receptors in peripheral (stomach) vs. central (brain) tissues exhibit differential ligand affinity .
  • Methodology : Functional assays (e.g., gastric acid secretion in Ghosh-Schild rat models) vs. binding assays (pKB vs. pKi discrepancies) .
    Resolution requires parallel in vitro (receptor occupancy) and in vivo (acid output measurement) studies under standardized conditions .

What structural features of CCK-B Receptor Antagonist 1 contribute to its potency, and how can SAR guide further optimization?

Advanced
Key SAR insights:

  • Core scaffold : Benzodiazepine or benzazepinone templates enhance CCK-B affinity. For example, 5-phenyl-3-ureidobenzazepin-2-ones achieve IC50 <0.5 nM .
  • Substituents : Aromatic groups at position 5 (e.g., phenyl) and methyl groups at position 8 improve selectivity .
  • Chirality : R-configuration at α-methyl Trp residues in dipeptoid antagonists (e.g., PD134308) boosts binding .
    Optimization should balance lipophilicity (for CNS penetration) and metabolic stability .

How can researchers address conflicting reports on CCK-B Receptor Antagonist 1’s agonist vs. antagonist activity?

Advanced
Misclassification may arise from:

  • Assay type : Functional antagonism (e.g., inhibition of CCK-4-induced anxiety) vs. mislabeled binding data. Verify using both agonist (pentagastrin) and antagonist (L-365,260) controls .
  • Receptor splice variants : CCK2i4svR isoforms may exhibit atypical signaling. Use isoform-specific cell lines .
    Consistent classification requires orthogonal assays (cAMP inhibition, calcium flux) .

What are the limitations of using CCK-B Receptor Antagonist 1 in cross-species studies?

Advanced
Species-specific receptor variations affect translatability:

  • Rodent vs. human : Guinea pig chief cells and transfected human cell lines (e.g., CHO-CCK-B) show divergent ligand affinity profiles .
  • Metabolic differences : Rodent liver enzymes may accelerate antagonist clearance, requiring dose adjustments. Use pharmacokinetic profiling (plasma t½, AUC) across species .

How do functional assays for CCK-B antagonism differ from binding studies, and which is more clinically predictive?

Q. Advanced

  • Binding assays : Measure receptor occupancy (e.g., [³H]-L-365,260 displacement) but lack functional context .
  • Functional assays : Assess downstream effects (e.g., inhibition of CCK-4-induced panic attacks or gastric acid secretion). Clinically, functional data (e.g., double-blind trials) better predict therapeutic outcomes .
    Combined approaches (e.g., Schild analysis for pKB) reconcile affinity and efficacy .

What strategies mitigate off-target effects of CCK-B Receptor Antagonist 1 in in vivo studies?

Q. Advanced

  • Dose titration : Start with subthreshold doses (e.g., 0.1 mg/kg in rodents) to avoid CCK-A cross-reactivity .
  • Probe compounds : Co-administer CCK-A antagonists (e.g., devazepide) to isolate CCK-B-specific effects .
  • Tissue-specific delivery : Use intracerebroventricular (ICV) injection for CNS studies vs. oral dosing for peripheral effects .

How can researchers leverage CCK-B Receptor Antagonist 1 to study receptor dimerization or crosstalk with other GPCRs?

Q. Advanced

  • Co-immunoprecipitation : Test heterodimerization with dopamine or GABA-B receptors in neuronal tissues .
  • Cross-antagonism : Assess modulation of anxiety pathways via CCK-B/CB1 receptor interactions (e.g., cAMP signaling in transfected cells) .
  • Bioluminescence resonance energy transfer (BRET) : Map real-time receptor interactions in live cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Rac)-Sograzepide
Reactant of Route 2
(Rac)-Sograzepide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.